molecular formula C13H11N3S B14132760 N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide CAS No. 89259-41-6

N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide

Cat. No.: B14132760
CAS No.: 89259-41-6
M. Wt: 241.31 g/mol
InChI Key: BCKROTLXDDOXNE-UHFFFAOYSA-N
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Description

N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is a complex organic compound that features both alkyne and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, irrespective of the substituent nature at the triple bond . The reaction conditions often include the presence of a base such as potassium hydroxide (KOH) and solvents like carbon disulfide (CS2) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its antiulcer activity is attributed to its ability to reduce gastric hypersecretion . The compound’s anticancer properties are linked to its role as an immunomodulator and its ability to inhibit specific enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is unique due to its specific combination of alkyne and thiazole groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

89259-41-6

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

N'-prop-2-ynyl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide

InChI

InChI=1S/C13H11N3S/c1-2-7-14-9-15-12-5-3-11(4-6-12)13-8-17-10-16-13/h1,3-6,8-10H,7H2,(H,14,15)

InChI Key

BCKROTLXDDOXNE-UHFFFAOYSA-N

Canonical SMILES

C#CCN=CNC1=CC=C(C=C1)C2=CSC=N2

Origin of Product

United States

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